molecular formula C17H12FNO3S B2932818 Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate CAS No. 477847-50-0

Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B2932818
CAS No.: 477847-50-0
M. Wt: 329.35
InChI Key: CMJBBIDTNNTADS-UHFFFAOYSA-N
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Description

Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate is a benzothiophene derivative featuring a 4-fluorobenzoylamino substituent at position 5 and a methyl ester group at position 2. Its molecular formula is C₁₇H₁₁FNO₃S, with a molecular weight of 328.34 g/mol.

Properties

IUPAC Name

methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3S/c1-22-17(21)15-9-11-8-13(6-7-14(11)23-15)19-16(20)10-2-4-12(18)5-3-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJBBIDTNNTADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the formation of the benzothiophene core This can be achieved through the cyclization of appropriate thiophene precursors

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzothiophenes or fluorobenzoyl derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.

Industry: Use in the manufacturing of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Methyl 5-[(2-Thienylcarbonyl)Amino]-1-Benzothiophene-2-Carboxylate
  • Molecular Formula: C₁₅H₁₁NO₃S₂
  • Molecular Weight : 317.38 g/mol
  • Key Differences : Replaces the 4-fluorobenzoyl group with a 2-thienylcarbonyl substituent.
  • Implications : The thiophene ring introduces sulfur atoms, which may alter electronic properties and binding interactions compared to the fluorinated analog. This compound’s CAS number is 477847-52-2 .
LY334370 (5-(4-Fluorobenzoyl)Amino-3-(1-Methylpiperidin-4-Yl)-1H-Indole Fumarate)
  • Core Structure : Indole instead of benzothiophene.
  • Key Differences : The indole core may enhance π-stacking interactions in biological targets, while the 1-methylpiperidin-4-yl group adds basicity.
  • Pharmacological Context : LY334370 is associated with serotonin receptor modulation, suggesting structural features critical for GPCR targeting .

Substituent Variations

N-[N-(4-Fluorobenzoyl)-L-Tyrosyl]-L-Phenylalanine Methyl Ester
  • Structure : Contains a 4-fluorobenzoyl group but attached to a tyrosine-phenylalanine dipeptide backbone.
  • Relevance : Highlights the versatility of the 4-fluorobenzoyl moiety in peptide-based drug design, though the scaffold differs significantly from benzothiophenes .
Methyl 5-Amino-1-Benzothiophene-2-Carboxylate (Parent Compound)
  • Molecular Formula: C₁₀H₉NO₂S
  • Molecular Weight : 207.25 g/mol
  • Key Differences: Lacks the 4-fluorobenzoylamino group.
  • Impact : The absence of the fluorine substituent reduces molecular weight and lipophilicity, likely affecting solubility and target binding .

Functional Group Comparisons

Benzimidazole Derivatives
  • Structural Contrast : The benzimidazole core replaces benzothiophene, altering electronic distribution and hydrogen-bonding capacity. Such derivatives are often explored for antimicrobial or kinase-inhibitory activity .
N-[6-(4-Fluorobenzoyl)-1H-1,3-Benzodiazol-2-Yl]Methoxycarboximidic Acid
  • Key Feature : A benzodiazole core with a methoxycarboximidic acid group.
  • Relevance : Demonstrates the prevalence of 4-fluorobenzoyl in diverse heterocyclic systems, though pharmacological profiles vary significantly with core modifications .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (Predicted)
Target Compound 328.34 ~3.2 Low (lipophilic)
Methyl 5-Amino-1-Benzothiophene-2-Carboxylate 207.25 ~1.8 Moderate
Methyl 5-[(2-Thienylcarbonyl)Amino]-... 317.38 ~2.9 Low
LY334370 441.45 ~2.5 Moderate (fumarate salt)

*LogP values estimated based on substituent contributions.

Biological Activity

Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate is a synthetic compound characterized by a unique structure that includes a benzothiophene core and a fluorobenzoyl amino group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial activities.

  • Molecular Formula : C17H12FNO3S
  • Molar Mass : 329.35 g/mol
  • CAS Number : 477847-50-0

The biological activity of this compound is thought to be influenced by its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. The presence of the fluorobenzoyl substituent may enhance its binding affinity and specificity to these targets, potentially altering their activity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on fluorinated benzothiazoles have shown potent antiproliferative activity against various cancer cell lines, suggesting that this compound may exhibit similar effects through mechanisms involving DNA adduct formation and metabolic activation within sensitive cells .

Anti-inflammatory Activity

Derivatives of benzothiophene are known for their anti-inflammatory properties. The structural features of this compound may allow it to inhibit pro-inflammatory mediators, making it a candidate for further evaluation in inflammatory disease models .

Antimicrobial Activity

The compound's potential antimicrobial properties are supported by studies indicating that benzothiophene derivatives possess diverse pharmacological effects, including antimicrobial activity against various pathogens. This suggests that this compound could be effective against bacterial and fungal infections .

Case Studies and Research Findings

A review of the literature reveals several key studies highlighting the biological activities of related compounds:

  • Antiproliferative Studies : A study demonstrated that fluorinated benzothiazoles exhibited potent antiproliferative activity without a biphasic dose-response relationship, indicating a straightforward therapeutic potential .
  • Enzyme Inhibition : Compounds with the benzothiophene scaffold have been shown to inhibit acetylcholinesterase (AChE), suggesting neuroprotective effects that could be relevant for conditions like Alzheimer's disease .
  • Cell Viability Tests : In vitro studies have tested various derivatives for their cytotoxic effects on neuroblastoma cell lines. Compounds similar to this compound showed no significant cytotoxicity at concentrations where they inhibited enzyme activity, indicating a potentially safe therapeutic profile .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylateC17H12ClNO3SContains a chlorobenzoyl group instead of fluorobenzoyl
Methyl 5-(benzyloxy)-1-benzothiophene-2-carboxylateC17H14O3SFeatures a benzyloxy substituent affecting solubility
Methyl 5-(phenylamino)-1-benzothiophene-2-carboxylateC17H15NOSContains an amino group directly attached to the phenyl ring

The unique substitution pattern of this compound may confer distinct chemical and biological properties compared to these analogs.

Q & A

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)Reference
5-Amino-1-benzothiophene-2-carboxylatePd(OAc)₂, XPhos, K₂CO₃, DMF, 120°C65
4-Fluorobenzoyl chloride adductSchotten-Baumann, RT, 2 h85
Methyl ester derivativeCH₃OH/H₂SO₄, reflux, 6 h90

Q. Table 2. Comparative Bioactivity of Analogues

CompoundTarget (IC₅₀, nM)LogPSolubility (µg/mL)
Target CompoundKinase X: 1203.215
Flubendazole Tubulin: 802.825
LY334370 5-HT₁F: 5.42.550

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